molecular formula C11H11N3O3 B8155686 2-(3,5-Dimethyl-isoxazol-4-yl)-6-nitro-phenylamine

2-(3,5-Dimethyl-isoxazol-4-yl)-6-nitro-phenylamine

Cat. No.: B8155686
M. Wt: 233.22 g/mol
InChI Key: VMSOTMAEBAQLKD-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-isoxazol-4-yl)-6-nitro-phenylamine is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-isoxazol-4-yl)-6-nitro-phenylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

2-(3,5-Dimethyl-isoxazol-4-yl)-6-nitro-phenylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: Shares the isoxazole core but lacks the nitro and amine groups.

    4-Phenylisoxazole: Contains a phenyl group instead of the nitro and amine groups.

    3,5-Dimethyl-4-phenylisoxazole: Similar structure but with different substituents.

Uniqueness

2-(3,5-Dimethyl-isoxazol-4-yl)-6-nitro-phenylamine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to its analogs .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-6-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-6-10(7(2)17-13-6)8-4-3-5-9(11(8)12)14(15)16/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSOTMAEBAQLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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